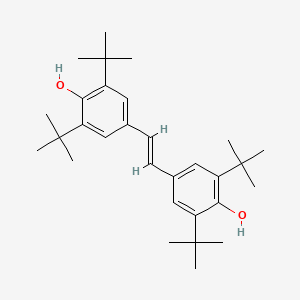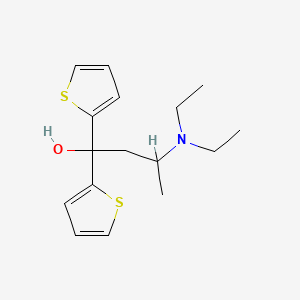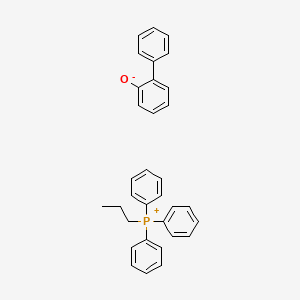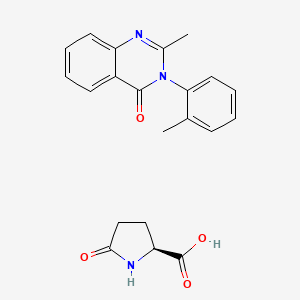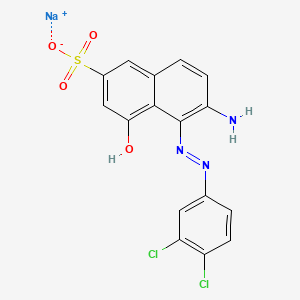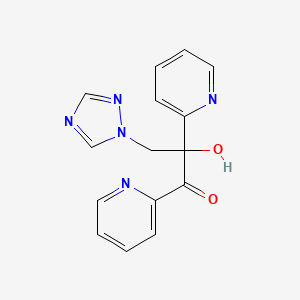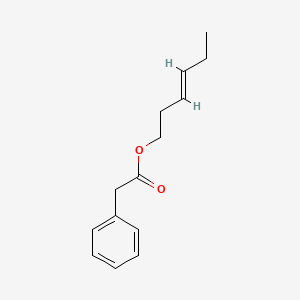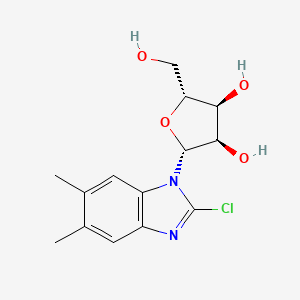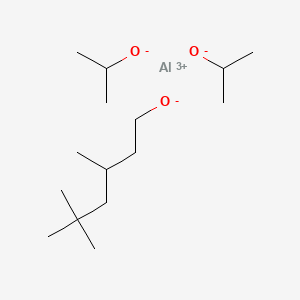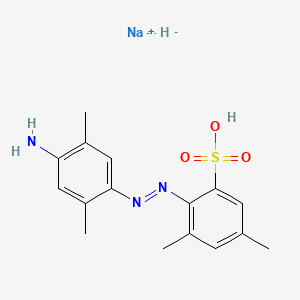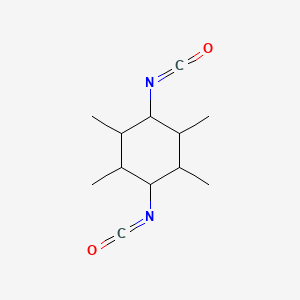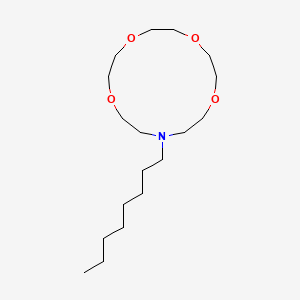
13-Octyl-1,4,7,10-tetraoxa-13-azacyclopentadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-Octyl-1,4,7,10-tetraoxa-13-azacyclopentadecane is a chemical compound with the molecular formula C18H37NO4. It is a member of the crown ether family, which are cyclic chemical compounds that consist of a ring containing several ether groups. This compound is known for its ability to form stable complexes with metal ions, making it useful in various scientific and industrial applications .
Méthodes De Préparation
The synthesis of 13-Octyl-1,4,7,10-tetraoxa-13-azacyclopentadecane typically involves the reaction of 1,4,7,10-tetraoxa-13-azacyclopentadecane with an octyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as potassium carbonate is used to facilitate the reaction. The product is then purified by column chromatography .
Analyse Des Réactions Chimiques
13-Octyl-1,4,7,10-tetraoxa-13-azacyclopentadecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the octyl group can be replaced by other alkyl or aryl groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents, bases, and acids, depending on the specific reaction being carried out. The major products formed from these reactions vary based on the type of reaction and the reagents used .
Applications De Recherche Scientifique
13-Octyl-1,4,7,10-tetraoxa-13-azacyclopentadecane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions. This property is useful in the separation and purification of metals.
Biology: The compound can be used in biological studies to investigate the interactions between metal ions and biological molecules.
Industry: Used in the development of sensors and catalysts due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 13-Octyl-1,4,7,10-tetraoxa-13-azacyclopentadecane involves its ability to form stable complexes with metal ions. The ether groups in the compound’s structure can coordinate with metal ions, forming a stable ring structure. This coordination can affect the reactivity and properties of the metal ions, making the compound useful in various applications .
Comparaison Avec Des Composés Similaires
Similar compounds to 13-Octyl-1,4,7,10-tetraoxa-13-azacyclopentadecane include other crown ethers such as:
1,4,7,10-Tetraoxa-13-azacyclopentadecane: Lacks the octyl group, making it less hydrophobic and potentially less effective in certain applications.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Contains an additional nitrogen atom, which can alter its complexation properties with metal ions.
The uniqueness of this compound lies in its octyl group, which increases its hydrophobicity and can enhance its interactions with certain metal ions and organic molecules .
Propriétés
Numéro CAS |
75006-54-1 |
|---|---|
Formule moléculaire |
C18H37NO4 |
Poids moléculaire |
331.5 g/mol |
Nom IUPAC |
13-octyl-1,4,7,10-tetraoxa-13-azacyclopentadecane |
InChI |
InChI=1S/C18H37NO4/c1-2-3-4-5-6-7-8-19-9-11-20-13-15-22-17-18-23-16-14-21-12-10-19/h2-18H2,1H3 |
Clé InChI |
KMPVQUCVSURRIT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN1CCOCCOCCOCCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


